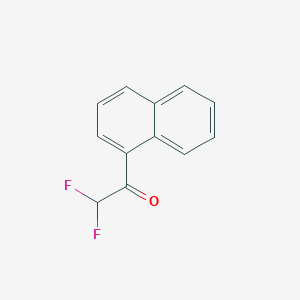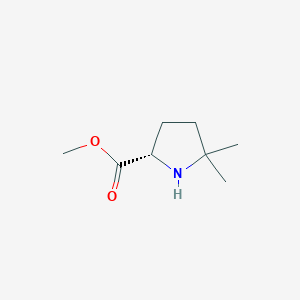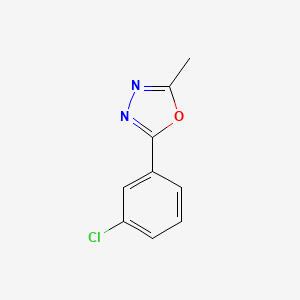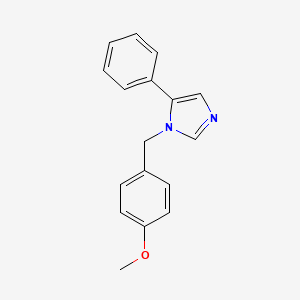
2,2-Difluoro-1-(naphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(naphthalen-1-yl)ethanone is an organic compound with the molecular formula C₁₂H₈F₂O It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the ethanone group and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(naphthalen-1-yl)ethanone typically involves the introduction of fluorine atoms into the ethanone group. One common method is the reaction of 1-naphthaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The fluorine atoms in the ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Naphthalene-1-carboxylic acid.
Reduction: 2,2-Difluoro-1-naphthalen-1-yl-ethanol.
Substitution: 2,2-Difluoro-1-naphthalen-1-yl-amine or 2,2-Difluoro-1-naphthalen-1-yl-thiol.
Applications De Recherche Scientifique
2,2-Difluoro-1-(naphthalen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorescence properties.
Medicine: Explored for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(naphthalen-1-yl)ethanone is largely dependent on its interaction with molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-1-(4-fluoro-naphthalen-1-yl)-ethanone
- 2,2-Difluoro-1-(2-methyl-naphthalen-1-yl)-ethanone
- 2,2-Difluoro-1-(naphthalen-2-yl)-ethanone
Comparison: Compared to its analogs, 2,2-Difluoro-1-(naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring. This structural difference can significantly influence its reactivity and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
715-80-0 |
|---|---|
Formule moléculaire |
C12H8F2O |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2,2-difluoro-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H |
Clé InChI |
DIYZMHVWHBVURP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1500467.png)



